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Introduction
Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile

method for the formation of carbon-nitrogen bonds. This application note provides a detailed

overview of several key techniques for the synthesis of tertiary amines, a crucial functional

group in a vast array of pharmaceuticals, agrochemicals, and functional materials. The

methodologies covered range from classical named reactions to modern catalytic and

photocatalytic approaches, offering a toolkit for chemists to select the most appropriate method

based on substrate scope, functional group tolerance, and reaction conditions.

This document provides detailed experimental protocols for each technique, quantitative data

to facilitate comparison of their efficiencies, and diagrams to illustrate the underlying reaction

pathways and workflows.

Reductive Amination Techniques for Tertiary Amine
Synthesis
The synthesis of tertiary amines via reductive amination typically involves the reaction of a

secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a

reducing agent. The reaction proceeds through the formation of an iminium ion intermediate,

which is then reduced to the corresponding tertiary amine.
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Several classes of methods have been developed, each with its own advantages and

limitations:

Classical Named Reactions: The Eschweiler-Clarke and Leuckart-Wallach reactions are

long-established methods, often favored for their simplicity and the use of inexpensive

reagents.

Borohydride Reagents: Mild and selective reducing agents like sodium triacetoxyborohydride

(NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) offer broad substrate scope and

functional group tolerance.

Modern Catalytic Methods: Recent advances have led to the development of highly efficient

catalytic systems, including those based on Brønsted acids and iridium complexes, which

offer improved atom economy and milder reaction conditions.

Visible-Light Mediated Synthesis: Photocatalysis has emerged as a powerful tool for organic

synthesis, enabling novel transformations for the construction of complex tertiary amines

under mild conditions.

The following sections provide a detailed examination of these techniques, including their

mechanisms, substrate scope, and experimental protocols.

Classical Named Reactions
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for the methylation of secondary amines to tertiary

amines using an excess of formic acid and formaldehyde.[1][2] The reaction is driven by the

formation of carbon dioxide and is known for its high yields and the prevention of over-

alkylation to form quaternary ammonium salts.[1]

Reaction Mechanism:

The reaction proceeds through the formation of an iminium ion from the secondary amine and

formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor.

[3]
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Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Quantitative Data:
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Secondary
Amine
Substrate

Carbonyl
Substrate

Product Yield (%) Reference

Dibenzylamine Formaldehyde

N,N-

Dibenzylmethyla

mine

90 [3]

Morpholine Formaldehyde

N-

Methylmorpholin

e

100 [4]

Various

secondary

amines

Formaldehyde

Various N-

methylated

tertiary amines

84-100 [3]

Experimental Protocol:

A representative procedure for the Eschweiler-Clarke reaction is as follows:

To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0

eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).

Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction

progress by TLC or GC-MS.

After completion, cool the reaction mixture to room temperature and basify with a saturated

aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by distillation or column chromatography to afford the desired

tertiary amine.

Leuckart-Wallach Reaction
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The Leuckart-Wallach reaction is a versatile method for the reductive amination of aldehydes

and ketones using formic acid or its derivatives (e.g., ammonium formate, formamide) as both

the reducing agent and the nitrogen source (in the case of primary or secondary amine

synthesis). For tertiary amine synthesis, a secondary amine is reacted with a carbonyl

compound in the presence of formic acid.[5][6]

Reaction Mechanism:

Similar to the Eschweiler-Clarke reaction, the Leuckart-Wallach reaction proceeds via the

formation of an iminium ion, which is subsequently reduced by formic acid.

R₂NH

[R₂N(CR'R'')OH]

+ R'COR''

R'COR''

[R₂N=CR'R'']⁺

- H₂O

R₂NCHR'R''

+ HCOOH

HCOOH CO₂
- [H⁻]
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Figure 2: Mechanism of the Leuckart-Wallach Reaction.
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Quantitative Data:

Secondary
Amine
Substrate

Carbonyl
Substrate

Product Yield (%) Reference

N-Methylaniline Benzaldehyde
N-Methyl-N-

benzylaniline
85 [1]

Piperidine Cyclohexanone

1-

Cyclohexylpiperi

dine

75 [1]

Pyrrolidine Acetophenone

1-(1-

Phenylethyl)pyrr

olidine

80 [1]

Experimental Protocol:

A general procedure for the Leuckart-Wallach reaction is as follows:

In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound

(1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).

Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete

(monitored by TLC or GC-MS).

Cool the reaction to room temperature and carefully add a concentrated solution of

hydrochloric acid.

Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.

After cooling, make the solution basic with a concentrated sodium hydroxide solution.

Extract the product with an appropriate organic solvent, dry the combined organic layers,

and remove the solvent under reduced pressure.

Purify the tertiary amine by distillation or column chromatography.
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Borohydride Reagents
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly

well-suited for reductive aminations.[7] It is less basic and more sterically hindered than other

borohydrides, which allows for the selective reduction of iminium ions in the presence of

aldehydes and ketones.[7] It is often preferred over sodium cyanoborohydride due to its lower

toxicity.

Workflow:

Start
Mix secondary amine and
carbonyl compound in an

aprotic solvent (e.g., DCE, THF)
Add NaBH(OAc)₃ Stir at room temperature Aqueous workup (e.g., NaHCO₃ solution) Extract with organic solvent Purify product End
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Figure 3: Experimental Workflow for Reductive Amination using NaBH(OAc)₃.

Quantitative Data:
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Secondary
Amine
Substrate

Carbonyl
Substrate

Product Yield (%) Reference

Dibenzylamine Cyclohexanone

N-

Cyclohexyldiben

zylamine

96 [8]

Morpholine Benzaldehyde

4-

Benzylmorpholin

e

95 [8]

N-Methylaniline Propanal
N-Methyl-N-

propylaniline
88 [8]

Pyrrolidine Acetone

1-

Isopropylpyrrolidi

ne

92 [9]

Indoline Cyclopentanone

1-

Cyclopentylindoli

ne

85 [9]

Experimental Protocol:

A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:

To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an

anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add

sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or

LC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate in vacuo.

Purify the residue by column chromatography on silica gel to yield the tertiary amine.

Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another mild reducing agent that is highly effective for reductive

aminations.[10] It is stable in acidic conditions (pH 3-4), where the reduction of aldehydes and

ketones is slow, but it rapidly reduces iminium ions, which are formed under these conditions.

Caution must be exercised when using NaBH₃CN as it can release toxic hydrogen cyanide gas

upon contact with strong acids.[11]

Quantitative Data:

Secondary
Amine
Substrate

Carbonyl
Substrate

Product Yield (%) Reference

Aniline (in situ

methylation)
Formaldehyde

N,N-

Dimethylaniline
91

Piperidine Acetone

1-

Isopropylpiperidi

ne

85 [12]

Morpholine Cyclohexanone

4-

Cyclohexylmorph

oline

88 [12]

Diethylamine Benzaldehyde

N,N-

Diethylbenzylami

ne

92

N-Ethylaniline Propanal
N-Ethyl-N-

propylaniline
87 [10]

Experimental Protocol:
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A general protocol for reductive amination with sodium cyanoborohydride is as follows:

Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a

suitable solvent, typically methanol.

Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.

Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.

Stir the reaction mixture at room temperature for several hours to overnight, monitoring by

TLC or GC-MS.

Carefully add an aqueous solution of sodium hydroxide to raise the pH to >10 to decompose

any remaining borohydride.

Remove the solvent under reduced pressure.

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

Separate the organic layer, and extract the aqueous layer with the same solvent.

Combine the organic extracts, dry over a drying agent, and concentrate to give the crude

product, which can be purified by chromatography or distillation.

Modern Catalytic Methods
Brønsted Acid Catalyzed Reductive Amination
Recent developments have shown that strong Brønsted acids, such as triflic acid (TfOH), can

efficiently catalyze the direct reductive amination of carbonyl compounds with formamides

(acting as both the amine source and the reductant) to produce tertiary amines. This method

avoids the use of metal catalysts and stoichiometric hydride reagents.

Reaction Scheme:
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Figure 4: Brønsted Acid Catalyzed Reductive Amination.

Quantitative Data:

Carbonyl
Substrate

Amine Source Catalyst Product Yield (%)

2-

Naphthaldehyde
DMF TfOH

N,N-Dimethyl-2-

naphthylmethyla

mine

90

Benzaldehyde
N-

Formylpiperidine
TfOH

1-

Benzylpiperidine
85

Cyclohexanone DMF TfOH

N,N-

Dimethylcyclohe

xylamine

78

4-

Methoxybenzald

ehyde

N-

Formylmorpholin

e

TfOH

4-(4-

Methoxybenzyl)

morpholine

92
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Experimental Protocol:

A representative procedure for Brønsted acid-catalyzed reductive amination is as follows:

To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0

mL), add triflic acid (5-10 mol%).

Heat the reaction mixture at 100-120 °C for 12-24 hours.

After cooling to room temperature, dilute the mixture with water and basify with a saturated

aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Iridium-Catalyzed Reductive Amination
Iridium complexes have emerged as highly effective catalysts for the direct reductive amination

of ketones with secondary amines, particularly for challenging aliphatic substrates.[13][14]

These reactions typically proceed under a hydrogen atmosphere and offer excellent functional

group tolerance.

Logical Relationship:
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Secondary Amine +
Aliphatic Ketone

Direct Reductive
Amination

[Ir(COD)Cl]₂ +
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(e.g., 50 bar)

Tertiary Amine
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Figure 5: Key Components of Iridium-Catalyzed Reductive Amination.

Quantitative Data:

Secondary
Amine
Substrate

Ketone
Substrate

Ligand Product Yield (%) Reference

Pyrrolidine
Cyclohexano

ne
Josiphos A

1-

Cyclohexylpy

rrolidine

95 [13]

Piperidine 2-Pentanone Xantphos
1-(Pentan-2-

yl)piperidine
88 [13]

Morpholine 3-Pentanone Josiphos A
4-(Pentan-3-

yl)morpholine
92 [13]

Dibenzylamin

e
Acetone Xantphos

N-

Isopropyldibe

nzylamine

85 [13]
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Experimental Protocol:

A general procedure for iridium-catalyzed direct reductive amination is as follows:

In a glovebox, charge a pressure reactor with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1

mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the

secondary amine (1.0 eq.), and the ketone (1.2 eq.).

Add an anhydrous solvent (e.g., THF or toluene).

Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50

bar).

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24

hours.

After cooling and carefully venting the reactor, concentrate the reaction mixture under

reduced pressure.

Purify the residue by column chromatography to afford the tertiary amine.

Visible-Light Mediated Synthesis
Visible-light photocatalysis offers a mild and powerful platform for the synthesis of complex

organic molecules. For tertiary amine synthesis, this approach can be used to generate α-

amino radicals from imines, which can then participate in C-C bond-forming reactions to

construct sterically hindered α-trialkyl-α-tertiary amines.[15]

Experimental Workflow:

Start

Mix secondary amine, ketone,
alkene, and photocatalyst

(e.g., Ir(ppy)₃) in a
degassed solvent

Irradiate with visible light
(e.g., blue LEDs) at
room temperature

Solvent removal Purify by column
chromatography End

Click to download full resolution via product page

Figure 6: General Workflow for Photocatalytic Tertiary Amine Synthesis.
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Quantitative Data:

Secondary
Amine
Substrate

Ketone
Substrate

Alkene
Substrate

Product Yield (%) Reference

Benzylamine 3-Pentanone Acrylonitrile

2-(1-Ethyl-1-

propyl-2-

phenylethyl)a

cetonitrile

75 [15]

4-

Methoxybenz

ylamine

Cyclopentano

ne

Methyl

acrylate

Methyl 3-(1-

(4-

methoxybenz

yl)cyclopentyl

)propanoate

82 [15]

Benzylamine
Cyclohexano

ne
Styrene

N-(1-

Styrylcyclohe

xyl)benzylami

ne

68 [15]

Experimental Protocol:

A general procedure for the visible-light-mediated synthesis of α-trialkyl-α-tertiary amines is as

follows:

To an oven-dried vial, add the secondary amine (1.0 eq.), the ketone (1.5 eq.), the alkene

(2.0 eq.), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

Add anhydrous and degassed solvent (e.g., acetonitrile or DMF).

Seal the vial and place it in a photoreactor equipped with a cooling fan.

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-

48 hours.

Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired

tertiary amine.

Conclusion
The synthesis of tertiary amines via reductive amination is a highly versatile and widely

employed transformation in organic chemistry. This application note has detailed several key

techniques, from classical methods to modern catalytic and photocatalytic approaches. The

choice of method will depend on the specific requirements of the synthesis, including the

nature of the substrates, the presence of other functional groups, and considerations of cost,

safety, and environmental impact. The provided protocols and quantitative data serve as a

practical guide for researchers to select and implement the most suitable reductive amination

strategy for their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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